1-(azepan-1-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one
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Overview
Description
1-(azepan-1-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a unique combination of azepane, pyridazine, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting with the preparation of the azepane ring, followed by the introduction of the pyridazine and dimethoxyphenyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the azepane ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the pyridazine and dimethoxyphenyl groups via nucleophilic substitution reactions.
Sulfur Incorporation: Incorporation of the sulfanyl group through thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridazine ring using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the azepane ring or the pyridazine ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Reduced Pyridazines: Products of reduction reactions.
Substituted Azepanes and Pyridazines: Products of nucleophilic substitution reactions.
Scientific Research Applications
1-(azepan-1-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Materials Science: Application in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: Investigation of its effects on cellular processes and potential use as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(azepan-1-yl)ethanone: A simpler analog with an azepane ring and an ethanone group.
1-(azepan-1-yl)-4-chlorophthalazine: A compound with a similar azepane ring but different substituents.
4-(1-azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one: A compound with an azepane ring and a benzo[c]chromenone structure.
Uniqueness
1-(azepan-1-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its combination of azepane, pyridazine, and dimethoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-25-17-9-7-15(13-18(17)26-2)16-8-10-19(22-21-16)27-14-20(24)23-11-5-3-4-6-12-23/h7-10,13H,3-6,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJMASAVRYOZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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